N-Hydroxysulfosuccinimide sodium salt

概要

説明

N-Hydroxysulfosuccinimide sodium salt is a water-soluble sulfonated analog of N-hydroxysuccinimide . It is used as a crosslinking agent for preparing hydrophilic active esters and is also used to activate carboxylic acids to the more reactive succinimidyl esters for coupling, biotinylation, and conjugation with fluorophores .

Synthesis Analysis

N-Hydroxysulfosuccinimide sodium salt can undergo a coupling reaction with carboxylic acids in the presence of carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form hydrophilic N-hydroxysulfosuccinimide active esters .Molecular Structure Analysis

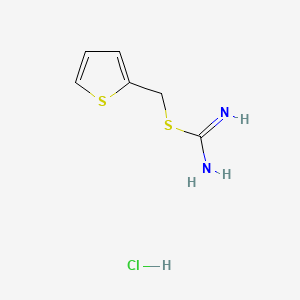

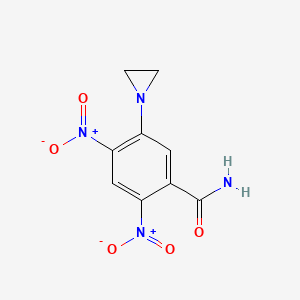

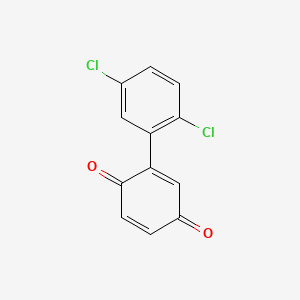

The molecular formula of N-Hydroxysulfosuccinimide sodium salt is C4H4NNaO6S . The InChI representation isInChI=1S/C4H5NO6S.Na/c6-3-1-2 (12 (9,10)11)4 (7)5 (3)8;/h2,8H,1H2, (H,9,10,11);/q;+1/p-1 . The Canonical SMILES representation is C1C (C (=O)N (C1=O)O)S (=O) (=O) [O-]. [Na+] . Chemical Reactions Analysis

In the presence of a cross-linking reagent like carbodiimide or EDAC, N-Hydroxysulfosuccinimide sodium salt converts carboxyl groups to amine-reactive sulfo-NHS esters .Physical And Chemical Properties Analysis

The molecular weight of N-Hydroxysulfosuccinimide sodium salt is 217.13 g/mol . It is a water-soluble compound .科学的研究の応用

Crosslinking Agent for Hydrophilic Active Esters

This compound is utilized as a crosslinking agent to prepare hydrophilic active esters. These esters are significant in various bioconjugation techniques, where they serve as intermediates that can react with other compounds to form stable linkages .

Activation of Carboxylic Acids

N-Hydroxysulfosuccinimide sodium salt is employed to activate carboxylic acids, converting them into more reactive succinimidyl esters. This activation step is crucial for subsequent coupling reactions .

Coupling Reactions

The activated carboxylic acids can then undergo coupling reactions. These are essential for creating complex molecules by joining two or more distinct entities, often used in peptide synthesis and drug development .

Biotinylation

Biotinylation involves attaching a biotin tag to molecules, which is an important process for various biological assays, including affinity chromatography and molecular labeling for easy detection .

Conjugation with Fluorophores

This compound aids in the conjugation of molecules with fluorophores, which are fluorescent chemical compounds that re-emit light upon light excitation. This application is vital in fluorescence microscopy and flow cytometry .

Protein Labeling

N-Hydroxysulfosuccinimide sodium salt is used in protein labeling with fluorescent dyes and enzymes. This process is important for studying protein interactions and dynamics within cells .

作用機序

Target of Action

N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS) is primarily targeted at carboxyl groups . It is used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .

Mode of Action

Sulfo-NHS, in the presence of a cross-linking reagent like carbodiimide or EDAC, converts carboxyl groups to amine-reactive sulfo-NHS esters . The cross-linker converts the carboxylic acid to an unstable o-acylisourea intermediate, which then reacts with the primary amine of sulfo-NHS to produce the stable product .

Biochemical Pathways

The biochemical pathway primarily involves the conversion of carboxyl groups to amine-reactive sulfo-NHS esters. This conversion is facilitated by a cross-linking reagent, which transforms the carboxylic acid into an unstable o-acylisourea intermediate. This intermediate then reacts with the primary amine of sulfo-NHS to yield a stable product .

Pharmacokinetics

Its water-soluble nature suggests that it may have good bioavailability .

Result of Action

The result of the action of Sulfo-NHS is the formation of hydrophilic N-hydroxysulfosuccinimide active esters . These esters are useful in various applications, including protein labeling, surface activation, and peptide synthesis .

Action Environment

Sulfo-NHS is sensitive to air moisture and water traces in solvents . Therefore, it is recommended to store it under dry conditions . The hydrolysis of NHS esters is a frequent reason for suboptimal conjugation results or even a complete failure of the respective derivatization reactions . Therefore, quality control of new batches of chemicals or the test of already opened vials of NHS esters is highly recommendable .

Safety and Hazards

N-Hydroxysulfosuccinimide sodium salt may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to use personal protective equipment/face protection .

将来の方向性

N-Hydroxysulfosuccinimide sodium salt is used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides . Its future directions are likely to continue in these areas, with potential for new applications in bioconjugation and peptide synthesis.

特性

IUPAC Name |

sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO6S.Na/c6-3-1-2(12(9,10)11)4(7)5(3)8;/h2,8H,1H2,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPENMORRBUTCPR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393267 | |

| Record name | N-Hydroxysulfosuccinimide sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxysulfosuccinimide sodium salt | |

CAS RN |

106627-54-7 | |

| Record name | N-Hydroxysulfosuccinimide sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxysulfosuccinimide Sodium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of N-Hydroxysulfosuccinimide sodium salt in scientific research?

A1: N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS) is a crucial reagent for forming amide bonds between carboxylic acids and amines in aqueous solutions [, , , , ]. This makes it an invaluable tool for bioconjugation reactions, especially in preparing Sulfo-NHS esters and attaching biomolecules like antibodies to surfaces [, , ].

Q2: How can the solubility issue of N-Hydroxysulfosuccinimide sodium salt in organic solvents be addressed?

A3: A recent study [] demonstrated that using 15-crown-5 to complex the sodium cation of N-Hydroxysulfosuccinimide sodium salt enhances its solubility in organic solvents. This "crowned" Sulfo-NHS ester is still water-soluble and effectively facilitates bioconjugation reactions between protein amine groups and hydrophobic carboxylic acids.

Q3: Can N-Hydroxysulfosuccinimide sodium salt be used to modify nanomaterials for specific applications?

A4: Yes, N-Hydroxysulfosuccinimide sodium salt plays a critical role in surface modification for diverse applications. For instance, it facilitates the covalent attachment of Jeffamine to carboxylated nanocellulose particles, creating a composite material capable of adsorbing contaminants from water []. It's also used in attaching antibodies to magnetic nanoparticles for targeted drug delivery systems [].

Q4: Are there any examples of N-Hydroxysulfosuccinimide sodium salt being used in developing diagnostic tools?

A5: Yes, researchers have utilized N-Hydroxysulfosuccinimide sodium salt in constructing sensitive immunoassays. One example involves modifying magnetic beads with Sulfo-NHS to enable stable peptide bond formation with antibodies, which are then used to capture and detect human epididymis protein 4, a potential biomarker for ovarian cancer [].

Q5: How is N-Hydroxysulfosuccinimide sodium salt utilized in the development of drug delivery systems?

A6: N-Hydroxysulfosuccinimide sodium salt enables the conjugation of therapeutic molecules to carriers for targeted delivery. In one study [], it facilitated the covalent attachment of a self-assembling peptide to mesoporous silica nanoparticles. This peptide, designed to release cargo at elevated temperatures, allows for magnetically controlled drug release, enhancing treatment efficacy while minimizing damage to healthy tissues.

Q6: What analytical techniques are employed to characterize and assess the quality of N-Hydroxysulfosuccinimide sodium salt conjugates?

A7: Various analytical methods are employed to characterize N-Hydroxysulfosuccinimide sodium salt conjugates. These include Fourier transform infrared (FTIR) spectroscopy [, ], X-ray diffraction (XRD) [], conductometric titration [], and CHN elemental analysis [], which provide insights into the chemical composition, structure, and properties of the modified materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione](/img/structure/B1682438.png)

![3-(4-Chlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1682447.png)